ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, a pyridazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions to form the thiazole ring.
Pyridazine Ring Formation: The thiophene-substituted pyridazine is synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reaction: The final step involves coupling the thiazole and pyridazine derivatives using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridazine rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the core structure.
Scientific Research Applications
Ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has several applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its multiple functional groups and heterocyclic rings.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Material Science: Used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Mechanism of Action
The mechanism of action for this compound in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate
- 2-Ethyl-4-methylimidazole
Uniqueness
Ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a pyridazine ring, and a thiophene moiety, which is not commonly found in other compounds
Properties
Molecular Formula |
C17H16N4O4S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
MSTKKMZFAHSUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Origin of Product |
United States |
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